N'-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide
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Overview
Description
N’-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a sulfamoylphenyl group, all connected to a benzenecarboximidamide core. Its molecular formula is C20H18ClN3O5S2, and it has an average mass of 479.957 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with benzenecarboximidamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
N’-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]-N’-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide
- 2-{[(S)-(4-Chlorophenyl)(phenyl)methyl]sulfanyl}-N-(4-isopropylphenyl)acetamide
- N-[(4-Chlorophenyl)sulfonyl]benzenecarboximidamide
Uniqueness
N’-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)benzenecarboximidamide is unique due to
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S2/c20-15-6-10-18(11-7-15)29(26,27)23-19(14-4-2-1-3-5-14)22-16-8-12-17(13-9-16)28(21,24)25/h1-13H,(H,22,23)(H2,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOINNBCBLNQCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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